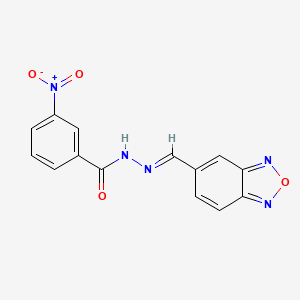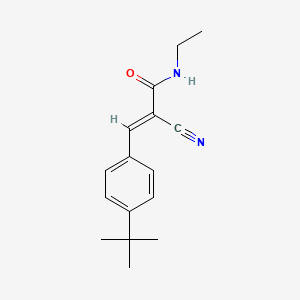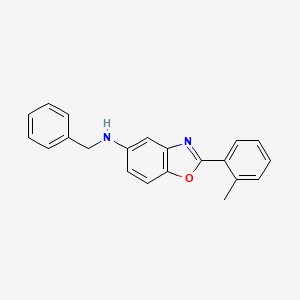![molecular formula C15H30N2 B5818272 N-[2-(1-piperidinyl)ethyl]cyclooctanamine](/img/structure/B5818272.png)
N-[2-(1-piperidinyl)ethyl]cyclooctanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-piperidinyl)ethyl]cyclooctanamine, commonly known as PEA, is a naturally occurring compound found in various foods such as chocolate, cheese, and soybeans. It has gained attention in recent years due to its potential therapeutic properties and has been studied extensively for its effects on the central nervous system.
作用機序
PEA is believed to exert its effects through the activation of trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor found in the brain and other tissues. This activation leads to the release of dopamine and other neurotransmitters, resulting in increased neural activity and improved mood.
Biochemical and Physiological Effects:
PEA has been shown to have a variety of biochemical and physiological effects, including increased dopamine release, improved cognitive function, and reduced inflammation. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
PEA has several advantages for use in laboratory experiments, including its low toxicity and ability to cross the blood-brain barrier. However, it can be difficult to obtain in large quantities and may be unstable under certain conditions, making it challenging to work with in some contexts.
将来の方向性
There are several potential future directions for research on PEA, including further investigation of its therapeutic potential for neurological disorders and chronic pain. Additionally, more research is needed to fully understand the mechanisms underlying its effects and to optimize its use in various contexts. Finally, the development of new synthesis methods and formulations may help to overcome some of the current limitations of PEA in laboratory and clinical settings.
合成法
PEA can be synthesized through various methods, including the reduction of phenylacetonitrile with lithium aluminum hydride, or the reaction of 1-bromooctane with 2-(1-piperidinyl)ethylamine in the presence of a palladium catalyst. These methods have been used to produce PEA in both laboratory and industrial settings.
科学的研究の応用
PEA has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
N-(2-piperidin-1-ylethyl)cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-2-5-9-15(10-6-3-1)16-11-14-17-12-7-4-8-13-17/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCDHOPTNIAIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B5818192.png)

![N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5818204.png)

![N-(4-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5818226.png)

![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)



![methyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5818252.png)
![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5818263.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)
![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)